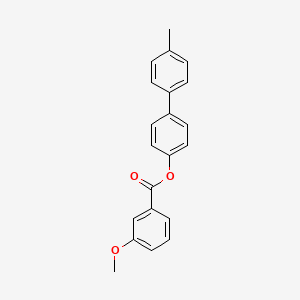![molecular formula C20H21N3O3 B10893778 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B10893778.png)
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and a primary amine under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Isobutyl Substitution: The isobutyl group is introduced via alkylation using an appropriate alkyl halide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl and pyrazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the isobutyl and pyrazole moieties.
Reduction: Amino derivatives resulting from the reduction of the nitro group.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-performance resins and coatings.
Mécanisme D'action
The mechanism of action of 2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazine ring can also participate in ring-opening polymerization, contributing to its material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isobutyl-5-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Lacks the nitro group, resulting in different reactivity and biological properties.
2-Isobutyl-5-(4-methylphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
2-Isobutyl-5-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine:
Uniqueness
2-Isobutyl-5-(4-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C20H21N3O3 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H21N3O3/c1-13(2)11-15-12-18-17-5-3-4-6-19(17)26-20(22(18)21-15)14-7-9-16(10-8-14)23(24)25/h3-10,13,18,20H,11-12H2,1-2H3 |
Clé InChI |
KXFJXGLGHUUOGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NN2C(C1)C3=CC=CC=C3OC2C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2-cyano-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B10893699.png)
![5-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10893710.png)
![5-(4-fluorophenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10893716.png)
![N-[2-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10893721.png)
![6-(1-methyl-1H-pyrazol-5-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10893730.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10893734.png)
![(Oxolan-2-ylmethyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B10893742.png)
![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10893745.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-hydroxy-3-methyl-1,3-thiazolidine-2-thione](/img/structure/B10893751.png)
![4-[(4E)-4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10893753.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide](/img/structure/B10893759.png)

![N-(2-cyanoethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10893761.png)
![4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10893771.png)
